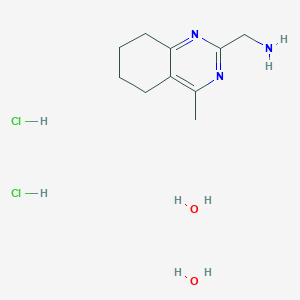

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate

CAS No.:

Cat. No.: VC8893332

Molecular Formula: C10H21Cl2N3O2

Molecular Weight: 286.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21Cl2N3O2 |

|---|---|

| Molecular Weight | 286.20 g/mol |

| IUPAC Name | (4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;dihydrate;dihydrochloride |

| Standard InChI | InChI=1S/C10H15N3.2ClH.2H2O/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;;;/h2-6,11H2,1H3;2*1H;2*1H2 |

| Standard InChI Key | IQIPVWQCPATGKV-UHFFFAOYSA-N |

| SMILES | CC1=C2CCCCC2=NC(=N1)CN.O.O.Cl.Cl |

| Canonical SMILES | CC1=C2CCCCC2=NC(=N1)CN.O.O.Cl.Cl |

Introduction

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate is a complex organic compound featuring a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound has garnered significant attention in scientific research due to its potential applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate typically involves several key steps:

-

Formation of the Quinazoline Core: This involves a cyclization reaction between an appropriate aniline derivative and a formamide or formic acid derivative.

-

Introduction of the Methyl Group: Alkylation reactions using methyl iodide or similar reagents are employed to introduce the methyl group.

-

Addition of the Methanamine Group: Reductive amination is used to introduce the methanamine group, involving an aldehyde or ketone precursor reacted with ammonia or an amine in the presence of a reducing agent.

-

Formation of the Dihydrochloride Dihydrate Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt, followed by crystallization to obtain the dihydrate form.

Chemical Reactions and Applications

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate can undergo various chemical reactions, including oxidation and reduction. Oxidation can be achieved using agents like potassium permanganate or chromium trioxide, while reduction involves agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Products

-

Quinazoline N-oxides

-

Quinazoline diones

Reduction Products

-

Reduced quinazoline derivatives

-

Secondary amines

Substitution Products

-

Functionalized quinazoline derivatives with various substituents

Scientific Research Applications

This compound has several scientific research applications:

-

Chemistry: Used as a building block for synthesizing complex quinazoline derivatives important in medicinal chemistry and materials science.

-

Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

-

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Biological Activity

Research indicates that (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate exhibits significant antimicrobial activity, inhibiting the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors, potentially modulating their function.

Comparison with Similar Compounds

The compound is unique due to its specific combination of functional groups and its dihydrochloride dihydrate form, which may confer distinct solubility, stability, and bioavailability properties compared to similar compounds like (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride and 2-Amino-5,6,7,8-tetrahydro-4-quinazolinol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume